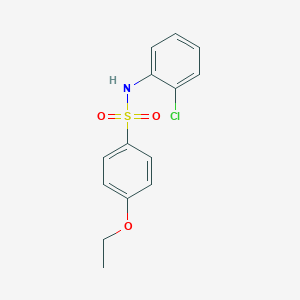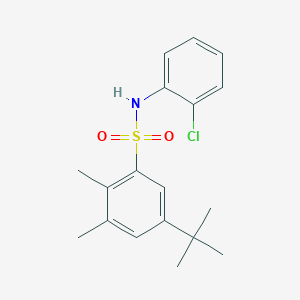
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.82 g/mol. CEBS has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of matrix metalloproteinases. In vivo studies have shown that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is also stable under a range of conditions, making it easy to store and transport. However, there are also some limitations to the use of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide and its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2-chloroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide as the final product. The purity of the synthesized N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Propiedades
Fórmula molecular |
C14H14ClNO3S |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
Clave InChI |
JSHUEQPPELRPCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)
